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Compound Name:
1-(Pyrimidin-2-yl)-1,4-diazepane

dihydrochloride

CAS No.: 21279-58-3

Cat. No.: B1421841 Get Quote

Current Status: Online Agent: Dr. Aris (Senior Application Scientist) Ticket ID: SOL-PYR-DZP-

001 Subject: Overcoming "Brick Dust" Properties in Pyrimidine-Diazepane Kinase Inhibitor

Scaffolds[1]

Introduction: The "Brick Dust" Challenge
Welcome to the technical support hub. You are likely working with a scaffold resembling 2-

aminopyrimidine fused or linked to a 1,4-diazepane ring.[1] While this scaffold is a privileged

structure for kinase inhibition (mimicking the ATP adenine ring), it notoriously suffers from high

lattice energy and poor aqueous solubility (often < 1 µg/mL).[2]

This guide addresses the three critical bottlenecks: Crystal Lattice Energy, Lipophilicity (LogP),

and pKa Mismatch.

Module 1: Chemical Modification (Salt Selection)
Diagnosis: The diazepane ring (specifically the saturated 1,4-diazepane) typically presents a

secondary or tertiary amine.[2]

Target pKa: ~8.5–9.5 (Distal nitrogen of the diazepane).
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Pyrimidine pKa: ~1.0–2.5 (Too weak for stable salt formation in physiological conditions).

Troubleshooting Guide: Why is my salt failing?
Symptom Probable Cause Corrective Action

Salt is hygroscopic (turns to

oil)

Counter-ion is too small/mobile

(e.g., HCl) or pKa difference is

too high.[1][2]

Switch to large lipophilic

anions: Mesylate, Tosylate, or

Napsylate.[2]

Salt disproportionates in water
"Common Ion Effect" or pH

max exceeded.

Buffer the dissolution media to

pH < (pKa - 2). Ensure

counter-ion pKa is strong (e.g.,

Sulfonic acids).[2]

Precipitation in biological

media

Free base precipitation due to

pH shift (Blood pH 7.4).

This is intrinsic. You need a

Solubility/Supersaturation

Maintenance formulation (see

Module 2).

Protocol: High-Throughput Salt Screening (96-Well
Plate)
Objective: Identify a crystalline salt form with >50 µg/mL solubility.

Materials:

API (Free Base) in THF or Methanol (50 mg/mL).

Acid Library (0.5 M in EtOH): HCl, Methanesulfonic, p-Toluenesulfonic, L-Tartaric, Fumaric,

Phosphoric.[1][2]

Workflow:

Dispense: Add 20 µL API stock to wells A1–A6.

Acid Addition: Add 1.1 equivalents of respective acids.

Solvent Evaporation: Slow evaporation at 40°C under N₂ stream.
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Maturation: Add 50 µL water/isopropanol (9:1). Cycle temp (5°C ↔ 40°C) for 24h to promote

crystallization.

Analysis: Birefringence (PLM) check. If crystalline, scale up to 50 mg for DSC/TGA.[2]

Expert Insight: For pyrimidinyl-diazepanes, dimethanesulfonate (bis-mesylate) salts often

provide the best balance of crystallinity and solubility if two basic nitrogens are present.[1]

Module 2: Formulation Strategies (The "Physical"
Fix)
If chemical modification is restricted (e.g., late-stage lead), use encapsulation.[1][2]

FAQ: Cyclodextrins vs. Cosolvents
Q: Should I use DMSO/PEG or Cyclodextrins (CD)? A:

Use PEG/DMSO for early in vitro assays. It disrupts membranes but is cheap.

Use SBE-β-CD (Captisol®) for in vivo PK studies.[1]

Reasoning: Pyrimidine rings fit poorly in

-CD (too small) but fit well in

-CD.[1] The sulfobutyl ether chains (SBE) prevent the complex from precipitating in the
kidneys (nephrotoxicity protection).

Protocol: Phase Solubility Study (Higuchi-Connors)[1]
Prepare Media: 0%, 5%, 10%, 20% w/v HP-β-CD or SBE-β-CD in phosphate buffer (pH 6.8).

Saturation: Add excess Pyrimidinyl-Diazepane solid to each vial.
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Equilibration: Shake at 25°C for 48 hours.

Filtration: Filter (0.45 µm PVDF). Note: Do not use nylon; pyrimidines may bind.

Quantification: HPLC-UV (254 nm).

Calculation: Determine Stability Constant (

).

If

, the complex is stable enough for formulation.[2]

Module 3: Structural Redesign (Lead Optimization)
If the "brick dust" nature persists (MP > 250°C, LogP > 4), you must disrupt the crystal lattice.

Strategic Modifications:

Capping the Diazepane: If the diazepane

is free, alkylate with N-ethyl-morpholine or N-methyl-piperazine.[1] This introduces a flexible,
solvated tail that disrupts packing.

Ortho-Substitution: Place a small group (F, Me) on the pyrimidine ring ortho to the diazepane

linkage. This forces a twist in the molecule (atropisomerism), breaking planarity and reducing

lattice energy.

Visualizing the Troubleshooting Logic
The following diagram outlines the decision process for selecting the correct solubility

enhancement strategy based on your compound's physicochemical properties.
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Start: Pyrimidinyl-Diazepane
Low Solubility (<10 µg/mL)

Step 1: Check Basic pKa
(Diazepane Nitrogen)

Is pKa > 4.0?

Strategy A: Salt Formation
(Mesylate, Tosylate, HCl)

Yes (Saturated Diazepane)

Strategy B: Formulation
(SBE-beta-CD or Liposomes)

No (Unsaturated/Lactam)

Crystalline & Stable?

No (Hygroscopic/Unstable)

Proceed to PK Study

Yes

Strategy C: Structural Redesign
(Disrupt Planarity)

Solubility still < 50 µg/mL

1. Add Morpholine Tail
2. Ortho-F Substitution

Click to download full resolution via product page
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Figure 1: Decision matrix for optimizing solubility of nitrogen-heterocycle kinase inhibitors. The

path prioritizes salt formation for basic diazepanes, falling back to encapsulation (cyclodextrins)

or structural modification if pKa is insufficient.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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